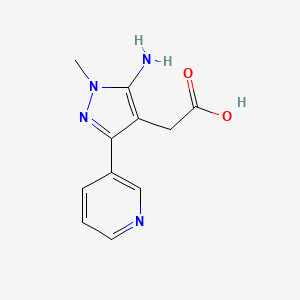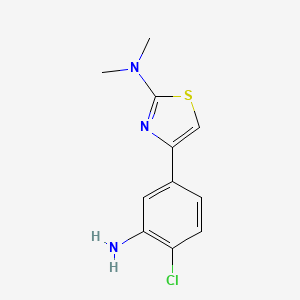
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol is a chemical compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of fluorine, iodine, and trifluoromethoxy groups attached to a pyridine ring, along with a methanol group. The incorporation of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Halogenation: Introduction of fluorine and iodine atoms to the pyridine ring through halogenation reactions.
Trifluoromethoxylation: Incorporation of the trifluoromethoxy group using reagents such as trifluoromethyl ethers.
Methanol Addition: Introduction of the methanol group through nucleophilic substitution or addition reactions.
The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: Halogen atoms (fluorine and iodine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium azide (NaN₃) or organolithium compounds under controlled temperature and solvent conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the pyridine ring .
Applications De Recherche Scientifique
4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, electronic materials, and specialty chemicals .
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances the compound’s lipophilicity and stability, allowing it to interact with biological membranes and enzymes effectively. The iodine atom may facilitate binding to specific protein targets, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-(trifluoromethoxy)pyridine-3-methanol: Lacks the iodine atom, resulting in different reactivity and biological activity.
6-Iodo-2-(trifluoromethoxy)pyridine-3-methanol: Lacks the fluorine atom, affecting its chemical properties and applications.
4-Fluoro-6-iodo-2-methoxypyridine-3-methanol: Contains a methoxy group instead of trifluoromethoxy, leading to variations in stability and reactivity .
Uniqueness
The unique combination of fluorine, iodine, and trifluoromethoxy groups in 4-Fluoro-6-iodo-2-(trifluoromethoxy)pyridine-3-methanol imparts distinct chemical and physical properties. These properties make it a valuable compound for various applications, particularly in the development of pharmaceuticals and specialty chemicals .
Propriétés
Formule moléculaire |
C7H4F4INO2 |
|---|---|
Poids moléculaire |
337.01 g/mol |
Nom IUPAC |
[4-fluoro-6-iodo-2-(trifluoromethoxy)pyridin-3-yl]methanol |
InChI |
InChI=1S/C7H4F4INO2/c8-4-1-5(12)13-6(3(4)2-14)15-7(9,10)11/h1,14H,2H2 |
Clé InChI |
SHKJSGHKYYZZJG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(N=C1I)OC(F)(F)F)CO)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)

![Piperazin-1-yl(2,3,4a,8a-tetrahydrobenzo[b][1,4]dioxin-2-yl)methanone hydrochloride](/img/structure/B11789977.png)



![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)







